Product packaging for Lamotrigine N5-glucuronide(Cat. No.:CAS No. 136565-77-0)

Lamotrigine N5-glucuronide

Cat. No.: B597458
CAS No.: 136565-77-0
M. Wt: 432.214
InChI Key: RARLFTPVZSDFBL-XPORZQOISA-N
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Description

Lamotrigine N5-glucuronide is a referenced but less characterized metabolite of the widely prescribed antiepileptic and mood-stabilizing drug, Lamotrigine . While the major metabolic pathway for Lamotrigine in humans is glucuronidation at the N2 position to form Lamotrigine-N2-glucuronide, accounting for up to 70-90% of the drug's clearance, the existence of an N5-glucuronide has been postulated in scientific literature . This compound is of significant interest in advanced pharmacological research for understanding the complete metabolic fate of Lamotrigine. Researchers utilize this compound primarily as a critical reference standard in mass spectrometry-based assays. Its application is essential for quantifying metabolite profiles in physiological matrices during preclinical and clinical pharmacokinetic studies . Investigating this metabolite helps elucidate the activity of uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, particularly UGT1A4, and the potential for metabolic drug-drug interactions . Furthermore, its study is crucial in specialized research areas such as the examination of Lamotrigine pharmacokinetics during pregnancy, where metabolic changes significantly alter drug clearance , and in environmental science, tracking the uptake and transformation of pharmaceuticals in plants irrigated with treated wastewater . This product is intended for research purposes only. It is not designed, approved, or intended for use in the diagnosis, treatment, or prevention of disease in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15Cl2N5O6 B597458 Lamotrigine N5-glucuronide CAS No. 136565-77-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N5O6/c16-5-3-1-2-4(6(5)17)7-12(20-15(18)22-21-7)19-13-10(25)8(23)9(24)11(28-13)14(26)27/h1-3,8-11,13,23-25H,(H,26,27)(H3,18,19,20,22)/t8-,9-,10+,11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARLFTPVZSDFBL-XPORZQOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)NC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744248
Record name N-[3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]-beta-D-glucopyranuronosylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136565-77-0
Record name 1-[[3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]amino]-1-deoxy-β-D-glucopyranuronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136565-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lamotrigine N5-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136565770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]-beta-D-glucopyranuronosylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAMOTRIGINE N5-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/839581E1YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Enzymatic Pathways and Mechanisms of Lamotrigine N5 Glucuronide Formation

Identification and Characterization of Uridine Diphosphate Glucuronosyltransferase (UGT) Isoforms Catalyzing N5-Glucuronidation

The glucuronidation of lamotrigine (B1674446) is a complex process involving multiple UGT isoforms. While the major metabolic pathway for lamotrigine is the formation of the N2-glucuronide, the N5-glucuronide is also a notable metabolite, accounting for approximately 10% of the excreted dose. liverpool.ac.ukdoctorlib.org Research has focused on identifying the specific UGT enzymes responsible for this N5-conjugation.

Contribution of UGT1A4 and Other UGT Subfamilies to N5-Glucuronidation

The primary enzyme implicated in the glucuronidation of lamotrigine at the N2-position is UGT1A4. researchgate.netnih.govpharmgkb.org While direct evidence for UGT1A4's primary role in N5-glucuronidation is less definitive, studies suggest a potential contribution. For instance, in vitro experiments using human liver microsomes have shown that the formation of lamotrigine N5-glucuronide occurs, albeit at a lower rate (approximately 20%) than N2-glucuronidation, indicating a possible overlap in the enzymatic specificity of UGT1A4. Furthermore, studies in humanized-liver mice have demonstrated a correlation between plasma levels of N5-glucuronide and UGT1A4 activity. researchgate.net

Enzyme Kinetics and Substrate Specificity for this compound Formation

In vitro studies utilizing human liver microsomes have provided insights into the kinetics of lamotrigine glucuronidation. These studies have demonstrated that the formation of this compound proceeds at a significantly lower rate compared to the formation of the N2-glucuronide metabolite. This suggests that while the N5 position is accessible for glucuronidation, it is a less favored site for the involved UGT enzymes compared to the N2 position. The substrate specificity of UGT enzymes is a key determinant of metabolic pathways, and in the case of lamotrigine, the chemical environment of the N2-amino group appears to be more conducive to enzymatic conjugation by the primary UGT isoforms.

Genetic Polymorphisms and Their Mechanistic Impact on UGT-Mediated N5-Glucuronidation Capacity

Genetic variations, or polymorphisms, within the genes encoding UGT enzymes can lead to significant inter-individual differences in drug metabolism. pharmgkb.org These variations can alter the structure and function of the enzymes, thereby affecting their capacity to metabolize substrates like lamotrigine and influencing the rate of N5-glucuronide formation.

Several single-nucleotide polymorphisms (SNPs) in the UGT1A4 gene have been studied for their impact on lamotrigine pharmacokinetics. nih.gov Two of the most extensively researched polymorphisms are UGT1A42 (P24T) and UGT1A43 (L48V). nih.gov Generally, the UGT1A42 allele has been associated with reduced enzyme activity, while the UGT1A43 allele has been linked to increased activity. nih.gov Although the primary focus of these studies has often been on the major N2-glucuronidation pathway, any alteration in UGT1A4 function would logically impact N5-glucuronidation as well, given the enzyme's potential contribution to this minor pathway.

Genetic PolymorphismAssociated EnzymeReported Impact on Lamotrigine Metabolism
UGT1A42 (P24T)UGT1A4Generally associated with reduced enzyme activity. nih.gov
UGT1A43 (L48V)UGT1A4Generally associated with increased enzyme activity. nih.gov
UGT2B7*-161C>TUGT2B7Homozygous variant associated with higher lamotrigine concentration-to-dose ratios, suggesting reduced clearance. nih.gov

Regulatory Mechanisms of UGT Expression and Activity Influencing Lamotrigine N5-Glucuronidation

The expression and activity of UGT enzymes are not static; they are subject to regulation by various endogenous and exogenous factors. These regulatory mechanisms can significantly influence the rate of lamotrigine N5-glucuronidation by altering the amount and functionality of the responsible enzymes.

Transcriptional Regulation by Nuclear Receptors (e.g., PXR, CAR, AhR)

The transcription of UGT genes is controlled by a network of nuclear receptors that act as cellular sensors for a wide range of substances. Key nuclear receptors involved in the regulation of UGTs include the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR). pharmgkb.orgmdpi.comnih.gov

PXR and CAR: These receptors are known to regulate the expression of genes involved in drug metabolism, including several UGT isoforms. nih.gov Specifically, PXR has been shown to regulate the expression of UGT1A1, UGT1A3, UGT1A4, and UGT1A6. mdpi.com Both PXR and CAR are known to co-regulate UGT1A4 and UGT2B7. pharmgkb.org Activation of these receptors by certain drugs can lead to increased transcription of these UGT genes, thereby enhancing the metabolic capacity for their substrates, including lamotrigine.

AhR: The Aryl Hydrocarbon Receptor is another transcription factor that can upregulate the expression of several UGT genes, including UGT1A1, UGT1A3, UGT1A4, and UGT1A9, in response to ligands such as polycyclic aromatic hydrocarbons. mdpi.comresearchgate.net

The regulation of UGTs by these nuclear receptors is often isoform-specific and can be influenced by the specific ligand activating the receptor. nih.gov This complex interplay ensures a coordinated response to various chemical exposures, ultimately impacting the rate of lamotrigine glucuronidation.

Role of Enzyme Induction and Inhibition in N5-Glucuronidation Rate Modulation

The rate of lamotrigine N5-glucuronidation can be significantly altered by the co-administration of other drugs that act as inducers or inhibitors of UGT enzymes.

Enzyme Induction: Drugs that are prototypical activators of CAR, such as carbamazepine (B1668303), phenytoin (B1677684), and phenobarbital, can induce the expression of UGT enzymes. pharmgkb.org This induction leads to an increased clearance of lamotrigine, which can necessitate adjustments in treatment. nih.govnih.gov Rifampin, another known inducer, has been shown to significantly increase the apparent clearance of lamotrigine. gskpro.com This increased clearance is a direct result of the enhanced glucuronidation capacity of the liver.

Enzyme Inhibition: Conversely, some drugs can inhibit the activity of UGT enzymes, leading to decreased clearance and increased plasma concentrations of lamotrigine. A classic example is valproic acid, which is a competitive inhibitor of both UGT1A4 and UGT2B7. nih.govpharmgkb.org The co-administration of valproic acid can more than double the half-life of lamotrigine, highlighting the potent inhibitory effect on its glucuronidation pathways. nih.govdrugbank.com

CompoundEffect on Lamotrigine GlucuronidationMechanism
CarbamazepineInductionActivator of CAR, leading to increased UGT expression. pharmgkb.org
PhenytoinInductionActivator of CAR, leading to increased UGT expression. pharmgkb.org
PhenobarbitalInductionActivator of CAR, leading to increased UGT expression. pharmgkb.org
RifampinInductionInduces hepatic enzymes responsible for glucuronidation. gskpro.com
Valproic AcidInhibitionCompetitive inhibitor of UGT1A4 and UGT2B7. nih.govpharmgkb.org

Chemical and Biological Synthesis Methodologies for Lamotrigine N5 Glucuronide in Research

Enzymatic Synthesis Approaches Using Recombinant UGT Systems

Enzymatic synthesis offers a highly specific route to glucuronide metabolites, often mirroring the biological pathways in humans. Uridine diphosphate-glucuronosyltransferases (UGTs) are the primary enzymes responsible for glucuronidation. rsc.org While lamotrigine (B1674446) is metabolized to both N2- and N5-glucuronides, the use of specific recombinant UGT isoforms can favor the production of the desired N5-conjugate. Although UGT1A4 is the principal isoform for N2-glucuronidation, studies in humanized-liver mice suggest that plasma levels of the N5-glucuronide also correlate with UGT1A4 activity. In vitro assays using human liver microsomes show that Lamotrigine N5-glucuronide formation occurs at approximately 20% of the rate of N2-glucuronidation.

Optimization of Reaction Conditions for In Vitro Production

The yield of in vitro enzymatic synthesis of this compound is highly dependent on reaction conditions. Optimization of parameters such as enzyme source, substrate and cofactor concentrations, pH, and temperature is critical for maximizing product formation. Systems using recombinant UGT1A4 expressed in HEK293 cells have been shown to enhance the yield of the N5-glucuronide by minimizing competing metabolic pathways.

Standard conditions for the in vitro synthesis using human liver microsomes have been established, typically yielding a 15–25% conversion to the N5-glucuronide. Further optimization using recombinant UGT1A4 systems can increase this yield to approximately 30%.

Table 1: Optimized Reaction Conditions for In Vitro Enzymatic Synthesis of this compound

ParameterStandard Conditions (Human Liver Microsomes)Optimized Conditions (Recombinant UGT1A4)
Substrate Lamotrigine (1–10 mM) in DMSO or methanol (B129727) (≤1% v/v)Lamotrigine
Enzyme Source Human Liver MicrosomesRecombinant UGT1A4 in HEK293 cells
Cofactor Uridine-diphosphate-glucuronic acid (UDPGA) (5 mM)UDPGA (10 mM)
Buffer 50 mM Tris-HCl with 5 mM MgCl₂Tris-HCl
pH 7.47.8
Temperature 37°C37°C
Incubation Time 60–120 minutesNot specified
Approx. Yield ~15–25% conversion~30% yield

Data sourced from reference .

Application of Bioreactor Systems for Scalable Research Production

For producing gram-scale quantities of glucuronides for extensive research, bioreactor systems offer a significant advantage over small-scale batch reactions. While specific applications for this compound are not widely documented, established bioreactor technologies for other glucuronidations can be adapted.

Large-scale synthesis can employ stirred-tank bioreactors, which can range from 50 to 1,000 liters in capacity. A key strategy in these systems is the use of immobilized UGT enzymes. Enzymes can be attached to solid supports like chitosan (B1678972) or silica (B1680970), which allows for their easy separation from the reaction mixture and reuse, thereby improving cost-effectiveness and process stability. For instance, immobilization on mesoporous silica nanoparticles has been shown to extend the operational stability of UGTs significantly. Continuous-flow systems using immobilized enzymes can outperform batch processes, achieving higher space-time yields.

Enzyme membrane reactors (EMRs) represent another scalable approach where the enzyme is retained within the reactor by a semi-permeable membrane, allowing for continuous product removal and fresh substrate addition. chimia.ch A novel approach involves immobilizing recombinant UGTs on silica-coated magnetizable beads (rUGT-beads), which facilitates easy manipulation and separation of the enzyme and may enhance catalytic efficiency. nih.gov This "rUGT-bead" system could be utilized in a "relay" strategy to increase the biosynthesis of glucuronide metabolites that are otherwise difficult to synthesize in large quantities. nih.gov

Chemoenzymatic Synthesis Strategies for N-Glucuronides

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to create efficient and selective reaction pathways. nih.gov This strategy can be particularly useful for complex molecules like lamotrigine, where purely chemical or enzymatic routes have limitations. A common chemoenzymatic approach involves the chemical synthesis of a core structure, which is then modified or extended using enzymes.

For N-glucuronides, a strategy could involve the chemical synthesis of a glucuronyl donor and an acceptor molecule, followed by an enzymatic conjugation step. For example, a chemoenzymatic approach has been investigated for producing benzoylated uronic acid building blocks, which are precursors for glucuronide synthesis. nih.govmdpi.com While this specific work focused on the N2-conjugate of lamotrigine, the principles are applicable to the N5-isomer. mdpi.com The strategy relies on the regioselective C-6 enzymatic hydrolysis of benzoylated hexapyranosides to form the necessary uronic acid building blocks. nih.gov Such a strategy could theoretically be adapted to favor N5-glucuronidation by designing specific substrates for subsequent enzymatic coupling.

Chemical Synthesis Methods for Lamotrigine Glucuronides with Regioselective Considerations for N5-Position

Direct chemical synthesis of this compound is complicated by the presence of two primary amino groups on the triazine ring (at the N3 and N5 positions) and a secondary nitrogen (N2), all of which are potential sites for glucuronidation. Much of the existing literature on the chemical synthesis of lamotrigine glucuronides reports the formation of the N2-glucuronide as the major product. mdpi.comnih.govresearchgate.net Achieving regioselectivity for the N5-position is a significant chemical challenge that requires careful selection of glucuronyl donors and reaction conditions.

Glucuronyl Donor Design and Synthesis for N-Glucuronidation

The choice of the glucuronyl donor is critical in chemical glucuronidation. The donor must be sufficiently reactive to form the N-glycosidic bond but also stable enough to handle. Protected glucuronic acid derivatives are typically used to facilitate regioselective conjugation. For the synthesis of the N2-glucuronide of lamotrigine, several donors have been successfully employed.

Table 2: Glucuronyl Donors Used in the Synthesis of Lamotrigine N-Glucuronides

Glucuronyl DonorProtecting GroupsTarget PositionNotes
Methyl (2,3,4-tri-O-acetyl-α-d-glucopyranosyl bromide)uronateAcetylN2Considered the most efficient for N2-glucuronide synthesis, yielding 41% with CdCO₃ as a base in nitromethane (B149229). mdpi.comnih.gov
Methyl (2,3,4-tri-O-benzoyl-α-d-glycopyranosyl bromide)uronateBenzoylN2Proceeds to give the N2-conjugate. mdpi.comnih.gov
Methyl (2,3-di-O-benzoyl-4-deoxy-4-fluoro-α-d-glucosyl bromide)uronateBenzoyl, FluoroN-positionUnderwent N-glucuronidation but the product was unstable and eliminated hydrogen fluoride. mdpi.com

Data sourced from references mdpi.comnih.gov.

While these donors have primarily yielded the N2-isomer, targeting the N5-position could potentially be achieved by modifying the reactivity of the donor or the reaction conditions. The use of different protecting groups on the glucuronic acid moiety can influence its steric and electronic properties, which in turn could affect the regioselectivity of the reaction.

Regioselective Conjugation Approaches for N5-Specificity

Achieving N5-specificity in the chemical glucuronidation of lamotrigine remains a significant hurdle, with most reported methods favoring the N2-position. mdpi.comnih.gov The regioselectivity is influenced by the relative nucleophilicity and steric accessibility of the nitrogen atoms in the triazine ring. The N2 nitrogen, being part of the triazine ring itself, reacts to form a quaternary ammonium-linked glucuronide. In contrast, the N3 and N5 positions are exocyclic primary amino groups.

Several factors could be manipulated to favor reaction at the N5-position:

Steric Hindrance: The N5-amino group is adjacent to the bulky 2,3-dichlorophenyl ring, which may sterically hinder the approach of the glucuronyl donor compared to the N3-amino group. However, the relative reactivity compared to the ring N2-nitrogen is complex. Directing the reaction towards N5 would require overcoming the inherent reactivity of the N2-position.

Protecting Group Strategy: A potential strategy to achieve N5-selectivity would involve the use of orthogonal protecting groups. One could selectively protect the N2 and N3 positions, leaving the N5-amino group free to react with the glucuronyl donor. This would add several steps to the synthesis, including protection and subsequent deprotection, but could provide a viable route to the desired isomer.

Reaction Conditions: The choice of solvent and base can significantly influence the outcome of glycosylation reactions. For instance, the use of nitromethane as a solvent and cadmium carbonate (CdCO₃) as a base was found to be effective for preparing the N2-glucuronide. nih.gov Systematic screening of different solvents, bases, and temperatures could potentially identify conditions that favor the formation of the this compound.

Currently, there is no established, high-yield chemical synthesis method reported specifically for this compound, and this remains an area for future research and development.

Disposition and Further Metabolic Transformations of Lamotrigine N5 Glucuronide in Research Models

In Vitro Stability and Hydrolytic Pathways of Lamotrigine (B1674446) N5-Glucuronide

The stability of Lamotrigine N5-glucuronide is a significant factor in its disposition and potential for further metabolic reactions. In vitro studies have demonstrated that this conjugate is susceptible to hydrolysis, a process that can regenerate the parent drug, lamotrigine. This conversion is influenced by both pH and the presence of specific enzymes.

Acidic and Enzymatic Hydrolysis Mechanisms (e.g., β-Glucuronidase)

This compound can be hydrolyzed back to lamotrigine under both acidic and enzymatic conditions. While the N2-glucuronide of lamotrigine is reported to be unusually stable at acidic pH, it undergoes degradation at neutral and basic pH. nih.govpharmgkb.org Specifically, the N2-glucuronide is susceptible to hydrolysis of its amidine and guanidine (B92328) moieties under neutral to basic conditions (pH 7 and above). researchgate.netnih.gov

Enzymatic hydrolysis is a key pathway for the cleavage of the glucuronide moiety. The enzyme β-glucuronidase is capable of hydrolyzing the N-glucuronide bond, releasing lamotrigine. nih.govrestek.com This process is a common step in drug metabolism studies to quantify the extent of glucuronidation. restek.com The enzymatic hydrolysis of lamotrigine's N2-glucuronide can be inhibited by saccharo-1,4-lactone, a known inhibitor of β-glucuronidase. nih.govpharmgkb.org It is important to note that the efficiency of β-glucuronidase can vary depending on its source and the specific substrate. imcstips.com

Role of Membrane Transporters in the Hepatic and Renal Disposition of Glucuronide Metabolites

The movement of glucuronide metabolites, including this compound, into and out of cells is facilitated by membrane transporters, which play a crucial role in their ultimate elimination from the body. These transporters are particularly important in the liver and kidneys, the primary organs of drug metabolism and excretion.

Investigation of Efflux Transporters (e.g., ABCC Family) in Glucuronide Transport

Efflux transporters, particularly those from the ATP-binding cassette (ABC) superfamily, are instrumental in moving glucuronide conjugates from hepatocytes into the bloodstream or bile for subsequent renal or fecal elimination. pharmgkb.orgnih.gov Members of the ABCC (MRP) subfamily are of particular interest in the transport of glucuronidated drugs. pharmgkb.orgnih.govnih.gov

For lamotrigine glucuronides, it is hypothesized that transporters like ABCC3 (MRP3) and ABCC4 (MRP4) are likely responsible for their efflux from the liver into the blood, given that a significant portion of lamotrigine metabolites are excreted in the urine. pharmgkb.orgnih.gov ABCC3 is located on the sinusoidal membrane of hepatocytes, which separates the cell's interior from the bloodstream, and is known to transport glucuronides. pharmgkb.orgnih.gov In contrast, ABCC2 (MRP2) primarily effluxes compounds into the bile. pharmgkb.orgnih.gov While some glucuronides can be excreted via ABCC2, the major elimination route for lamotrigine metabolites is urinary. pharmgkb.orgnih.gov

Comparative Biotransformation of this compound Across Species and In Vitro Systems

The metabolism of lamotrigine, including the formation of its N5-glucuronide, exhibits notable species-dependent differences. These variations are evident in studies using both in vitro systems, such as liver microsomes and hepatocytes, and in vivo animal models.

Analysis in Human Liver Microsomes and Isolated Hepatocytes

In vitro studies using human liver microsomes have been instrumental in characterizing the glucuronidation of lamotrigine. nih.gov These studies have shown that human liver microsomes catalyze the formation of lamotrigine glucuronides, with UGT1A4 being a key enzyme in the formation of the major N2-glucuronide metabolite. researchgate.netnih.gov While the N2-glucuronide is the predominant form, the N5-glucuronide is also formed. researchgate.net

The rate of lamotrigine glucuronidation shows significant interindividual variation in human liver microsome samples. nih.gov When compared to other species, humans exhibit a higher rate of lamotrigine glucuronidation than rabbits, monkeys, and rats. nih.gov In isolated human hepatocytes, lamotrigine N2-glucuronide is the major metabolite observed, mirroring the in vivo human metabolic profile. researchgate.netnih.gov

Table 1: Comparative Glucuronidation of Lamotrigine in Liver Microsomes

Species Relative Glucuronidation Activity Key Findings
Human High Significant interindividual variation observed. nih.gov
Rabbit Moderate Activity is approximately half that of humans. nih.gov
Monkey Low Activity is more than 20 times lower than in humans. nih.gov

| Rat | Very Low | Activity is near the limit of detection. nih.gov |

This table provides a qualitative comparison based on available research.

Metabolism in Animal Models (e.g., Humanized-Liver Mice, Rodent Models)

Animal models have revealed significant species differences in lamotrigine metabolism. Standard rodent models, for instance, tend to produce the N2-oxide as a major metabolite, with only small amounts of the N2-glucuronide, which is the primary metabolite in humans. researchgate.netyecuris.com

To better mimic human metabolism, chimeric mice with humanized livers have been developed. In these models, the plasma levels of lamotrigine's N2-glucuronide and N5-glucuronide were higher compared to control mice after an oral dose of lamotrigine. researchgate.netnih.gov Furthermore, the most abundant metabolite in the urine of humanized-liver mice was lamotrigine N2-glucuronide, which aligns with the metabolic profile seen in humans. researchgate.netnih.gov This suggests that humanized-liver mice are a more suitable animal model for studying the human-like metabolism of lamotrigine. researchgate.netnih.gov

In guinea pigs, interestingly, the lamotrigine 2-N-glucuronide was found to be the major metabolite, accounting for a significant portion of the administered dose in urine. researchgate.net This is in contrast to rodents but shows some similarity to the primary metabolic pathway in humans. researchgate.net Studies in Wistar rats indicated that after intravenous administration, a small percentage of the dose was recovered in bile as thioether metabolites, suggesting the formation of a reactive arene oxide intermediate, a pathway that is minor in humans where N-glucuronidation is the major route. researchgate.net

Table 2: Major Lamotrigine Metabolites in Urine Across Different Species

Species Major Urinary Metabolite(s) Reference
Human Lamotrigine N2-glucuronide researchgate.netnih.gov
Humanized-Liver Mice Lamotrigine N2-glucuronide researchgate.netnih.gov
Mouse (Control) Lamotrigine N2-oxide researchgate.netnih.gov
Guinea Pig Lamotrigine 2-N-glucuronide researchgate.net

| Rat | Unchanged lamotrigine, Lamotrigine N-oxide | researchgate.net |

Advanced Analytical Techniques for Research on Lamotrigine N5 Glucuronide

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Quantification

High-resolution liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of drug metabolites like Lamotrigine (B1674446) N5-glucuronide. This technology combines the powerful separation capabilities of liquid chromatography with the high mass accuracy and resolution of advanced mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) systems. gilsoncn.com

For the analysis of lamotrigine and its glucuronide metabolites, a typical LC-MS system would involve a reversed-phase column, such as a C8 or C18, to separate the analytes from the biological matrix. gilsoncn.commdpi.com A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often modified with a small percentage of formic acid to improve ionization, is commonly used. gilsoncn.com The high-resolution mass spectrometer allows for the determination of the elemental composition of the metabolite through highly accurate mass measurements, which is critical for distinguishing it from other endogenous and exogenous compounds in complex samples. gilsoncn.com

ParameterTypical Value/ConditionSource(s)
Chromatography
ColumnReversed-phase C8 or C18 (e.g., 4.6 x 150 mm, 5µm) gilsoncn.commdpi.com
Mobile PhaseA: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid gilsoncn.com
ElutionGradient gilsoncn.comnih.gov
Flow Rate0.5 - 0.6 mL/min gilsoncn.comnih.gov
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Positive Mode gilsoncn.comnih.gov
AnalyzerQuadrupole Time-of-Flight (Q-TOF) gilsoncn.com
Mass Range50–1000 m/z gilsoncn.com
Capillary Voltage~4000V gilsoncn.com
Nebulizer Pressure~45 psig gilsoncn.com

Tandem mass spectrometry (MS/MS), often performed on triple quadrupole or ion trap instruments, is indispensable for both the structural confirmation and sensitive quantification of Lamotrigine N5-glucuronide. mdpi.comnih.gov In MS/MS, a specific precursor ion (the protonated molecule of the metabolite, [M+H]⁺) is selected and fragmented by collision-induced dissociation to produce characteristic product ions.

For quantification, the technique is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves monitoring a specific precursor-to-product ion transition, which provides exceptional selectivity and sensitivity, allowing for the detection of the metabolite at very low concentrations in biological matrices. nih.gov For structural elucidation, the fragmentation pattern of the glucuronide metabolite provides key information. The loss of the glucuronic acid moiety (a neutral loss of 176 Da) is a characteristic fragmentation pathway that helps identify the compound as a glucuronide conjugate. Further fragmentation of the parent lamotrigine structure can confirm its identity.

A significant analytical challenge in studying this compound is its potential co-existence with other isomeric glucuronides, such as the N2-glucuronide. Since these isomers have the identical mass and often produce very similar fragmentation patterns in MS/MS, their differentiation relies entirely on effective chromatographic separation. scispace.com

Standard reversed-phase HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) methods using C18 columns can often provide sufficient resolution. scispace.com However, achieving baseline separation of closely eluting positional isomers may require extensive method development, including the optimization of mobile phase composition, pH, gradient slope, and column temperature. mdpi.com For particularly difficult separations, alternative chromatographic modes that offer different selectivity can be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating polar compounds and have shown promise for resolving isomeric glucuronides. researchgate.net HILIC separates compounds based on polarity in a different manner than reversed-phase, while SFC uses a mobile phase of supercritical carbon dioxide, providing unique selectivity and high efficiency. researchgate.net

Application of Isotopic Labeling in Mechanistic Metabolism Studies

Isotopic labeling is a powerful tool for investigating the formation and metabolic pathways of this compound. jhrlmc.com In these studies, a stable isotope-labeled version of lamotrigine (e.g., containing ¹³C or ¹⁵N) is synthesized and used in in vitro or in vivo experiments.

When the biological sample is analyzed by LC-MS, the metabolites derived from the labeled drug will have a distinct mass shift compared to their unlabeled counterparts. This allows for the unambiguous identification of drug-related metabolites, including the N5-glucuronide, within a complex metabolic profile. jhrlmc.com Furthermore, stable isotope-labeled compounds are frequently used as internal standards for quantitative bioanalysis. nih.gov An ideal internal standard, such as ¹³C- or ¹⁵N-labeled this compound, co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification. nih.govjhrlmc.com

Bioanalytical Method Development and Validation for Research Matrices (e.g., Microsomal Incubations, Animal Samples, Environmental Samples)

Developing and validating a robust bioanalytical method is critical for obtaining reliable data on this compound concentrations in diverse research matrices. nih.gov These matrices can include in vitro systems like human liver microsomes used to study metabolic pathways, samples from preclinical animal studies (e.g., plasma, urine), or even environmental water samples where drug metabolites can accumulate. gilsoncn.com

Method development begins with optimizing sample preparation to efficiently extract the metabolite and remove interfering substances. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly used. nih.govnih.gov Chromatographic and mass spectrometric conditions are then fine-tuned to achieve the desired performance. The entire method is then subjected to a rigorous validation process according to established guidelines to ensure its suitability for the intended research purpose. mdpi.comnih.gov

Method validation rigorously assesses several key parameters to ensure data integrity.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug, isomeric metabolites, and endogenous matrix components. mdpi.comnih.gov

Sensitivity: Typically defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. mdpi.comnih.gov

Accuracy: The closeness of the measured concentration to the true value. It is assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of deviation from the nominal value. mdpi.comnih.gov

Precision: The degree of scatter between a series of measurements. It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels and is expressed as the relative standard deviation (RSD). mdpi.comnih.gov

Validation ParameterAcceptance Criteria (Typical)Source(s)
AccuracyMean value should be within ±15% of the nominal value (±20% at LLOQ) mdpi.comnih.gov
Precision (RSD)Should not exceed 15% (20% at LLOQ) mdpi.comnih.gov
SelectivityNo significant interfering peaks at the retention time of the analyte mdpi.com
Sensitivity (LLOQ)Analyte response should be at least 5-10 times the response of the blank mdpi.com

Matrix effects occur when components in the biological sample co-eluting with the analyte either suppress or enhance its ionization, leading to inaccurate results. mdpi.comnih.gov These effects must be evaluated during method validation, often by comparing the response of the analyte in a pure solution to its response in an extract of the biological matrix. mdpi.com Using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. nih.gov

The stability of this compound in the research matrix is also a critical consideration. Stability must be assessed under various conditions that mimic the sample lifecycle, including:

Freeze-thaw stability: To ensure the analyte is not degraded by repeated freezing and thawing cycles. nih.gov

Bench-top stability: To determine how long samples can remain at room temperature before analysis. nih.gov

Long-term storage stability: To confirm that the analyte remains stable under frozen storage conditions for the duration of the study. mdpi.com

By thoroughly evaluating these parameters, researchers can ensure that the analytical methods used to study this compound are reliable, accurate, and fit for purpose.

Mechanistic Research on the Role of Lamotrigine N5 Glucuronide in Metabolic Pathways

Interplay Between N5-Glucuronidation and Minor Oxidative Metabolic Pathways of Lamotrigine (B1674446)

The metabolism of lamotrigine proceeds via two main competing routes: a major pathway involving direct glucuronidation and a minor pathway involving oxidation. semanticscholar.orgresearchgate.net The primary route is conjugation with glucuronic acid, which occurs at two different nitrogen atoms on the triazine ring to form Lamotrigine N2-glucuronide and Lamotrigine N5-glucuronide. semanticscholar.orgdrugbank.comnih.gov The N2-glucuronide is the major metabolite, accounting for approximately 76% of a dose, while the N5-glucuronide is a lesser metabolite, accounting for about 10%. drugbank.comthermofisher.com This glucuronidation is mainly catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A4. mdpi.compharmgkb.org Some evidence also suggests the involvement of UGT2B7 and UGT2B10. nih.gov

A minor, alternative pathway for lamotrigine metabolism involves oxidation by cytochrome P450 (CYP) enzymes, which can lead to the formation of a reactive arene oxide metabolite on the dichlorophenyl ring. semanticscholar.orgresearchgate.net This pathway is significant because the arene oxide is an electrophilic intermediate capable of binding to cellular proteins and is implicated in drug-induced hypersensitivity reactions. researchgate.net

There is a crucial interplay between these two pathways. The efficiency of the N-glucuronidation pathway directly influences the amount of lamotrigine available for the minor oxidative pathway. researchgate.net When glucuronidation is functioning effectively, it serves as the main elimination route, minimizing the formation of the reactive arene oxide. semanticscholar.orgresearchgate.net However, if the glucuronidation pathway is inhibited, lamotrigine metabolism can be shunted towards the oxidative route. semanticscholar.orgresearchgate.netdrugs.com For instance, co-administration of valproic acid, a known inhibitor of UGT enzymes, decreases the clearance of lamotrigine and can increase the risk of adverse reactions, presumably by increasing the formation of the arene oxide metabolite. semanticscholar.orgresearchgate.net Therefore, the N5-glucuronidation pathway, while producing a minor metabolite, plays a role in this metabolic balance, helping to divert the parent drug away from bioactivation. researchgate.net

Table 1: Metabolic Pathways of Lamotrigine This table is interactive. You can sort and filter the data.

Pathway Enzymes Involved Primary Metabolite(s) Approximate Percentage of Dose Significance
Major Pathway: N-Glucuronidation UGT1A4, UGT2B7, UGT1A3, UGT2B10 nih.govmdpi.compharmgkb.org Lamotrigine N2-glucuronide ~76% drugbank.com Main detoxification and elimination route; metabolite is inactive. drugbank.com
This compound ~10% drugbank.com Contributes to detoxification and elimination. drugbank.com
Minor Pathway: Oxidation Cytochrome P450 (CYP) enzymes researchgate.net Reactive Arene Oxide Minor Bioactivation to a reactive intermediate, potential for toxicity/adduct formation. researchgate.net
Minor Pathway: Methylation Unknown N2-methyl lamotrigine ~0.14% drugbank.com Minor elimination route. drugbank.com
Minor Pathway: Oxidation Unknown Lamotrigine N2-oxide Minor pharmgkb.org Minor elimination route. pharmgkb.org

Mechanistic Implications of N5-Glucuronidation in the Overall Detoxification of Lamotrigine

Glucuronidation is a critical Phase II metabolic process that facilitates the detoxification and elimination of drugs and other foreign compounds from the body. mdpi.com The fundamental mechanism involves the enzymatic addition of a glucuronic acid moiety to the drug, which significantly increases its water solubility and molecular weight, thereby promoting its excretion, primarily via the urine.

Mechanistically, N5-glucuronidation serves as a protective route by reducing the amount of parent lamotrigine available for bioactivation into potentially harmful intermediates. researchgate.net The alternative oxidative pathway can produce a reactive arene oxide, which has been linked to cellular damage and hypersensitivity reactions. semanticscholar.orgresearchgate.net Thus, by shunting a portion of the drug down the N5-glucuronidation pathway, the body limits the substrate available for the formation of this toxic metabolite. researchgate.net The resulting this compound is readily eliminated from the body, completing the detoxification process for that fraction of the drug. drugbank.com

Investigation of this compound as a Probe or Inhibitor in Enzyme Research

In the field of enzyme research, specific compounds are often used as tools to investigate metabolic pathways. A "probe" substrate is a compound that is selectively metabolized by a single enzyme, allowing researchers to measure the activity of that specific enzyme. An "inhibitor" is a substance that binds to an enzyme and decreases its activity.

While lamotrigine itself has been used as a probe substrate in studies examining the activity of UGT enzymes, particularly UGT1A4, there is no evidence from the available research that its metabolite, this compound, has been used for similar purposes. yecuris.com The scientific literature focuses on this compound as a product of metabolism, essential for understanding the pharmacokinetics and clearance of the parent drug. Its quantification is important in metabolic studies, especially when investigating drug-drug interactions, such as the effect of UGT inhibitors or inducers on lamotrigine clearance. drugs.com

However, the metabolite itself has not been reported as a selective probe for any specific enzyme, nor is it described as an inhibitor of enzymatic pathways. Its primary role in research has been as an analyte to be measured to understand the disposition of lamotrigine, rather than as a tool to investigate the function of other enzymes.

Table 2: In Vitro Research Findings on Lamotrigine Glucuronidation This table is interactive. You can sort and filter the data.

Research Focus In Vitro System Key Finding Enzyme(s) Implicated Reference
Metabolite Formation Rate Human Liver Microsomes Formation of N5-glucuronide occurs at ~20% the rate of N2-glucuronidation. UGT1A4 (suggested partial overlap)
Enzyme Kinetics Human Liver Microsomes The overall glucuronidation reaction proceeded with an apparent Vmax of 0.65 nmol/min/mg and Km of 2.56 mM. Not specified between N2/N5 nih.gov
Recombinant Enzyme Activity Recombinant UGT1A4 Recombinant UGT1A4 systems can produce N5-glucuronide, with yields around 30% under optimized conditions. UGT1A4
Recombinant Enzyme Screening Recombinant UGTs UGT1A4 and UGT1A3 catalyzed the formation of the N2-glucuronide. UGT2B7 and UGT2B4 showed no measurable activity for N2-glucuronidation. UGT1A4, UGT1A3 pharmgkb.org
Inhibition of Glucuronidation Human Liver Microsomes Chlorpromazine inhibited the glucuronidation of lamotrigine. Not specified nih.gov
Species Comparison Liver Microsomes (Human, Rabbit, Rat, Monkey) Humans glucuronidated lamotrigine to the greatest extent, followed by rabbit. Activity was very low in monkey and rat. Not specified nih.gov

Future Directions and Emerging Research Avenues for Lamotrigine N5 Glucuronide

Elucidating the Full Spectrum of UGTs and Other Enzymes Involved in N5-Glucuronidation

The biotransformation of lamotrigine (B1674446) involves conjugation with glucuronic acid to form its primary metabolites, Lamotrigine N2-glucuronide and Lamotrigine N5-glucuronide. pharmgkb.orgnih.govtandfonline.com While the N2-glucuronide accounts for the majority of the excreted dose, approximately 10% is converted to the N5-glucuronide form. liverpool.ac.uk The enzymatic basis for this N5-conjugation is not as well-defined as the N2 pathway, presenting a significant knowledge gap.

Research indicates that UDP-glucuronosyltransferase (UGT) enzymes are central to lamotrigine metabolism. plos.orgfrontiersin.org UGT1A4 is established as the principal enzyme responsible for the formation of the major N2-glucuronide metabolite. pharmgkb.orgplos.orgnih.gov There is indirect evidence suggesting UGT1A4 may also be involved in N5-glucuronidation. For instance, studies using humanized-liver mice have shown a correlation between plasma levels of the N5-glucuronide and UGT1A4 activity. Furthermore, in vitro experiments with human liver microsomes indicate that the formation of this compound occurs at about 20% of the rate of N2-glucuronidation, which may suggest a partial overlap in the enzymatic pathways.

A hypothesized mechanism for the formation of both glucuronides involves a quaternary amine intermediate, which can then resolve to either the N2- or N5-glucuronide product. yecuris.com Future research must focus on employing recombinant UGT enzymes and advanced mass spectrometry to definitively identify the specific isoforms responsible for N5-glucuronidation and to characterize their enzymatic kinetics. This will be crucial for understanding the potential for drug-drug interactions and genetic polymorphisms to affect this minor but potentially significant metabolic route.

Enzyme FamilySpecific Isoforms Implicated in Lamotrigine GlucuronidationPrimary RolePotential Role in N5-Glucuronidation
UDP-glucuronosyltransferase (UGT)UGT1A4Major enzyme for N2-glucuronidation pharmgkb.orgnih.govImplicated through indirect evidence
UGT1A3Minor role in overall metabolism nih.govUndetermined
UGT2B7Contributes to overall metabolism pharmgkb.orgnih.govUndetermined
UGT2B10Contributes to N2-glucuronidation nih.govUndetermined

High-Throughput Screening and Mechanistic Studies on Modulators of N5-Glucuronidation Activity

The activity of UGT enzymes can be significantly altered by co-administered drugs, leading to clinically relevant drug-drug interactions. For lamotrigine, concomitant use of UGT inducers like carbamazepine (B1668303) and phenytoin (B1677684) can decrease its half-life by 40-50%, while inhibitors such as valproic acid can more than double it. nih.govnih.gov These interactions are primarily understood in the context of the dominant N2-glucuronidation pathway, with valproic acid's inhibitory effect linked to UGT2B7. pharmgkb.orgresearchgate.net

A critical future direction is to establish how these and other compounds specifically modulate the N5-glucuronidation pathway. This requires the development of high-throughput screening (HTS) assays tailored to detect the formation of this compound. Such assays would enable the rapid screening of large compound libraries to identify specific inhibitors or inducers of this pathway.

Mechanistic studies are needed to follow up on HTS hits. These studies would investigate the mode of inhibition (e.g., competitive, non-competitive) and the specific UGT isoforms involved. Given the potential role of UGT1A4 in N5-glucuronidation, known modulators of this enzyme should be among the first candidates for detailed investigation. Understanding the specific modulators of N5-glucuronidation will help to predict and manage drug interactions more precisely, especially in patients where the N2-pathway may be compromised or in cases of polypharmacy.

Modulating DrugEffect on Overall Lamotrigine MetabolismKnown MechanismRelevance to N5-Glucuronidation
Valproic AcidInhibition nih.govnih.govCompetitive inhibition of UGTs, including UGT2B7 pharmgkb.orgSpecific effect on N5 pathway is unknown but plausible if shared enzymes are involved.
CarbamazepineInduction nih.govInduction of UGT enzymesSpecific effect on N5 pathway is unknown.
PhenytoinInduction nih.govInduction of UGT enzymesSpecific effect on N5 pathway is unknown.
PhenobarbitalInduction nih.govInduction of UGT enzymesSpecific effect on N5 pathway is unknown.

Development of In Silico Models for Predicting N5-Glucuronidation Potential and Interactions

However, current PBPK models for lamotrigine generally treat its metabolism as a single glucuronidation pathway, largely reflecting the kinetics of the major N2-metabolite. nih.govmdpi.com A significant area for future development is the refinement of these models to create a more granular simulation that distinguishes between N2- and N5-glucuronidation. This would involve creating separate metabolic pathways for each metabolite within the model, incorporating specific enzyme kinetics (Km and Vmax) for N5-glucuronide formation as this data becomes available.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict a compound's potential to be a substrate or modulator of the enzymes responsible for N5-glucuronidation. These models correlate chemical structure with biological activity and could be trained using data from the HTS assays described previously. Advanced in silico tools will enable earlier prediction of a new chemical entity's potential to interact with the N5-glucuronidation pathway, aiding in drug development and risk assessment.

Advancements in Microphysiological Systems and Organ-on-a-Chip Technologies for Metabolite Research

Traditional in vitro models for studying drug metabolism, such as liver microsomes and cultured cell lines, often lack the complex architecture and multi-cellular interactions of the human liver. scispace.com Microphysiological systems (MPS), including organ-on-a-chip (OOC) technology, are emerging as superior platforms that more accurately replicate human organ function in vitro. ufl.edunih.gov These devices use microfluidics to culture human cells in a 3D environment that mimics the physiological and mechanical cues of native tissue. nih.govyoutube.com

Liver-on-a-chip (LiOC) systems, which can maintain the function and metabolic activity of primary human hepatocytes for extended periods, are particularly promising for studying the formation of minor metabolites like this compound. researchgate.net These systems allow for the investigation of long-term drug exposure and the complex interplay between different liver cell types (e.g., hepatocytes, stellate cells, Kupffer cells) in drug metabolism. nih.gov

The application of LiOC and other MPS to the study of lamotrigine metabolism represents a key future research avenue. These advanced models can be used to:

More accurately determine the rates of N5-glucuronide formation in a physiologically relevant context.

Investigate the influence of inflammatory signals or disease states (e.g., fatty liver disease) on the N5-glucuronidation pathway. mdpi.com

Study low-clearance metabolic pathways that are difficult to detect in shorter-term conventional assays.

Provide more reliable data for parameterizing the in silico PBPK models discussed above.

By integrating these advanced in vitro platforms with sophisticated analytical and computational tools, researchers can move towards a more complete and predictive understanding of this compound formation and its clinical implications.

Q & A

Q. How can researchers enhance reproducibility when publishing data on this compound?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw NMR/MS spectra in public repositories (e.g., MetaboLights). Document synthetic protocols using CHEMRxIV templates. Use electronic lab notebooks (ELNs) with version control for real-time tracking of experimental variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.